molecular formula C7H8BrN B1276313 2-Bromo-5-methylaniline CAS No. 53078-85-6

2-Bromo-5-methylaniline

Cat. No.: B1276313
CAS No.: 53078-85-6
M. Wt: 186.05 g/mol
InChI Key: QTAQWOXSUFGGKH-UHFFFAOYSA-N
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Description

2-Bromo-5-methylaniline: is an organic compound with the molecular formula C7H8BrN . It is a derivative of aniline, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are substituted with a bromine atom and a methyl group, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylaniline typically involves the following steps :

    Nitration: The starting material, 2-bromo-5-methylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-bromo-5-methyl-1-nitrobenzene.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Iron powder (Fe) and hydrochloric acid (HCl).

Major Products

    Bromination: 2,4,6-Tribromoaniline.

    Nitration: 2-Bromo-5-methyl-1-nitrobenzene.

    Reduction: this compound.

Scientific Research Applications

2-Bromo-5-methylaniline is used in various scientific research applications :

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceuticals, including anticancer agents and anti-inflammatory drugs.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylaniline
  • 2-Bromo-6-methylaniline
  • 2-Chloro-5-methylaniline

Uniqueness

2-Bromo-5-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The position of the bromine and methyl groups on the benzene ring affects the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .

Properties

IUPAC Name

2-bromo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAQWOXSUFGGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53078-85-6
Record name 2-Bromo-5-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Nitro-4-bromotoluene (54 g) (ex Lancaster) in a water, ethanol solution (100 ml. 1:1) was rapidly stirred and iron powder (84 g) (ex BDH) was added at 25°. This mixture was heated to reflux and concentrated hydrochloric acid (2.19 g) in water, ethanol (50 ml, 1:1) was added dropwise over 30 minutes. After 4 hours at reflux, the mixture was cooled, made alkaline with 15% potassium hydroxide solution and filtered through celite washing with ethanol (2×50 ml). The resulting mixture was diluted with water (1000 ml) and worked up in the usual manner, to give 3-amino-4-bromotoluene (43.6 g). NMR 1H : 7.25(1H,d), 6.40(2H,m), 3.96(2H,bs), 2.2(3H,s).
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54 g
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84 g
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Synthesis routes and methods III

Procedure details

The title compound was prepared using the method of example 32, starting with 1-bromo-4-methyl-2-nitro-benzene (Lancaster, 10.1 g, 46.7 mmol), tin chloride dihydrate (Aldrich, 52.8 g, 233 mmol). 8.2 g (94%) of crude compound 244 was obtained as a pale brown oil.
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tin chloride dihydrate
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52.8 g
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94%

Synthesis routes and methods IV

Procedure details

4-Bromo-3-nitrotoluene (60.35 g, 279 mmol), 5% by weight platinum carbon (1.09 g, 0.28 mmol) and triethylamine (112.93 g, 1116 mmol) were stirred under heating at 100° C., to which formic acid (99%) (42.39 g, 921 mmol) was added dropwise over 20 minutes. After stirring for 12 hours, it was brought back to room temperature, and then 100 ml of ethyl acetate and 100 ml of water were added thereto. After stirring well, it was filtered through celite to remove platinum carbon. By further adding 200 ml of ethyl acetate and 100 ml of water, it was extracted, the organic phase was washed with water (300 ml×3 times), and dried on magnesium sulfate. The solvent was evaporated to obtain 2-bromo-5-methylaniline (51.30 g, 276 mmol). The yield was 99%.
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60.35 g
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42.39 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-methylaniline
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2-Bromo-5-methylaniline
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2-Bromo-5-methylaniline
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2-Bromo-5-methylaniline
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2-Bromo-5-methylaniline
Reactant of Route 6
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2-Bromo-5-methylaniline
Customer
Q & A

Q1: What is the significance of 2-Bromo-5-methylaniline in the synthesis of 2-Fluoro-4-methylbenzoic acid?

A: this compound serves as the starting material in the synthesis of 2-Fluoro-4-methylbenzoic acid, as detailed in the research paper "Synthesis of 2-fluoro-4-methylbenzoic acid" []. The synthesis involves a multi-step process where this compound undergoes diazotization, cyanidation, and finally hydrolysis to yield the desired 2-Fluoro-4-methylbenzoic acid. The researchers highlight the advantages of this synthetic route, including the readily available starting material, mild reaction conditions, and cost-effectiveness, making it suitable for industrial production [].

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